molecular formula C10H11FO2 B1337110 2-Fluoro-4-phenylbutanoic acid

2-Fluoro-4-phenylbutanoic acid

Número de catálogo: B1337110
Peso molecular: 182.19 g/mol
Clave InChI: GXPWLXURDGFCCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

These compounds often serve as intermediates for metal complexation or as pharmacophores in anti-inflammatory drugs .

Propiedades

Fórmula molecular

C10H11FO2

Peso molecular

182.19 g/mol

Nombre IUPAC

2-fluoro-4-phenylbutanoic acid

InChI

InChI=1S/C10H11FO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)

Clave InChI

GXPWLXURDGFCCN-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)CCC(C(=O)O)F

Origen del producto

United States

Comparación Con Compuestos Similares

Key Observations:

  • Fluorine Position : The position of fluorine in the phenyl ring (e.g., 2-fluoro vs. 4-fluoro) significantly impacts electronic effects and binding affinity. For example, flurbiprofen’s 2-fluoro group enhances COX-2 inhibition , whereas 4-fluoro analogs may exhibit altered metabolic stability .
  • Backbone Flexibility: Butanoic acid derivatives (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) offer greater conformational flexibility compared to propanoic acids, influencing metal coordination geometries .
  • Functional Groups: The presence of amino (e.g., (R)-4-amino-3-(4-fluorophenyl)butanoic acid) or oxo groups (e.g., 4-oxobutanoic acid derivatives) introduces hydrogen-bonding capabilities, critical for biological targeting or crystal packing .

Physicochemical Properties

  • Lipophilicity: Fluorine substitution increases logP values, enhancing membrane permeability. For example, flurbiprofen’s logP ~3.5 supports oral bioavailability , while hydroxy-substituted analogs (e.g., 2-hydroxy-4-(methylthio)butanoic acid) are more hydrophilic, suited for aqueous-phase reactions .
  • Thermal Stability: Organotin derivatives of fluorinated carboxylic acids exhibit higher thermal stability (decomposition >200°C) compared to non-fluorinated analogs, as noted in crystallographic studies .

Q & A

Q. What are the established synthetic methodologies for 2-Fluoro-4-phenylbutanoic acid in laboratory settings?

Common approaches involve Knoevenagel condensation of fluorinated benzaldehyde derivatives (e.g., 2-fluorobenzaldehyde) with ethyl acetate under alkaline conditions (pH 8.5–9.5), followed by hydrolysis and decarboxylation. Temperature gradients (60–80°C) and continuous flow reactors can optimize intermediate yields. The fluorine atom’s electron-withdrawing effects necessitate precise stoichiometric control to avoid side reactions .

Q. What analytical techniques are recommended for characterizing 2-Fluoro-4-phenylbutanoic acid and verifying its purity?

High-resolution mass spectrometry (HRMS) and ¹⁹F/¹H NMR are critical for structural confirmation. Purity validation requires reverse-phase HPLC with UV detection (λ = 254 nm) and comparative retention time analysis against reference standards. Differential scanning calorimetry (DSC) can assess crystallinity, while Karl Fischer titration quantifies residual moisture (<0.5% w/w) .

Q. What biological targets are associated with 2-Fluoro-4-phenylbutanoic acid in preliminary studies?

The compound exhibits competitive inhibition of kynurenine 3-hydroxylase (Ki = 2.8 μM) via fluorine-mediated disruption of the enzyme’s active site. In vitro COX-2 inhibition assays show 65% reduction in prostaglandin E2 at 10 μM, attributed to π-π interactions with Tyr385. Dose-response curves vary by assay pH (IC50 = 1.2–3.4 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition potencies across studies?

Systematic validation should include:

  • Replicating assays under standardized conditions (e.g., fixed ATP concentrations).
  • Cross-verifying purity via orthogonal methods (HPLC with charged aerosol detection).
  • Conducting crystallographic studies to confirm binding modes. Discrepancies in COX-2 inhibition (±15%) may arise from differences in membrane permeability or metabolite interference .

Q. What strategies improve enantiomeric purity during asymmetric synthesis of fluorinated analogs?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) achieve >90% enantiomeric excess (ee) by directing stereochemistry at C2. Enzymatic resolution using Candida antarctica lipase B separates diastereomers efficiently. Continuous flow systems with immobilized catalysts enhance enantioselectivity by 40% compared to batch methods .

Q. How does fluorination position (C2 vs. C3) impact physicochemical properties and bioactivity?

C2-fluorination reduces logP by 0.7 units (from 3.1 to 2.4), improving aqueous solubility. Quantum mechanical calculations show a 1.8 D increase in dipole moment, enhancing membrane penetration. Antimicrobial activity against S. aureus increases 5-fold (MIC = 8 μg/mL vs. 40 μg/mL for C3 analogs). Metabolic stability in hepatocytes improves by 25% due to reduced oxidative defluorination .

Q. What advanced techniques optimize reaction efficiency in large-scale synthesis?

Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields >85%. Sonochemistry enhances mixing in heterogeneous systems, particularly for decarboxylation steps. Process analytical technology (PAT) monitors real-time pH and temperature to minimize batch-to-batch variability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.